2-[[3-[(2-ethoxy-2-oxoethyl)thio]-5-oxo-2H-1,2,4-triazin-6-yl]amino]acetic acid butyl ester
Description
BUTYL 2-({3-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}AMINO)ACETATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups
Properties
Molecular Formula |
C13H20N4O5S |
|---|---|
Molecular Weight |
344.39 g/mol |
IUPAC Name |
butyl 2-[[3-(2-ethoxy-2-oxoethyl)sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]amino]acetate |
InChI |
InChI=1S/C13H20N4O5S/c1-3-5-6-22-9(18)7-14-11-12(20)15-13(17-16-11)23-8-10(19)21-4-2/h3-8H2,1-2H3,(H,14,16)(H,15,17,20) |
InChI Key |
KQVIFQDYXITVCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CNC1=NN=C(NC1=O)SCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-({3-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}AMINO)ACETATE typically involves multiple steps. One common method involves the reaction of 2-ethoxy-2-oxoethyl sulfanyl derivatives with triazine precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as benzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
BUTYL 2-({3-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}AMINO)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted triazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, BUTYL 2-({3-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}AMINO)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its interactions with biological targets, such as proteins and nucleic acids, are investigated to understand its therapeutic potential .
Industry
In the industrial sector, BUTYL 2-({3-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}AMINO)ACETATE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of BUTYL 2-({3-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}AMINO)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates
- 2-[(2-Ethoxy-2-oxoethyl)(methyl)amino]methylfuran-3-carboxylates
- Ethyl (2-ethoxy-2-oxoethyl)sulfanylcarbothioyl}sulfanyl)acetate
Uniqueness
BUTYL 2-({3-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}AMINO)ACETATE is unique due to its specific triazine structure and the presence of multiple functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
